Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate
Overview
Description
Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate, also known as ethyl (4-hydroxy-5-pyrimidinyl)acetate, is an organic compound with the molecular formula C8H10N2O3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of POCI3 under an atmosphere of nitrogen. The mixture is heated to reflux for 5 minutes and then cooled to room temperature. The reaction is slowly added to water, the aqueous solution is extracted with DCM, the combined organics are washed with brine, dried, filtered and concentrated in vacuo to give the title compound as a pale yellow oil .Physical and Chemical Properties Analysis
This compound has a molecular weight of 182.18 . It is soluble in water . The compound has a Log Po/w (iLOGP) of 1.34, indicating its lipophilicity .Scientific Research Applications
Synthesis and Applications of Pyrimidine Derivatives
Facile Synthesis of Heterocycles
The research on pyrimidine derivatives, such as the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, showcases the broader category of scientific applications for compounds like "Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate." These derivatives demonstrate significant biological and medicinal properties, serving as intermediates for synthesizing numerous heterocycles and undergoing various chemical transformations. The synthesis process, using a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, highlights the versatile chemical reactivity and potential applications in developing new pharmaceuticals and materials (Laroum et al., 2019).
Hybrid Catalysts in Synthesis
The importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), is another example of the advanced research applications of pyrimidine derivatives. These scaffolds are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review of synthetic pathways employing diversified hybrid catalysts, such as organocatalysts and nanocatalysts, underlines the ongoing efforts to develop efficient, sustainable methods for producing these valuable chemical entities (Parmar et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(6-oxo-1H-pyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7(11)3-6-4-9-5-10-8(6)12/h4-5H,2-3H2,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPQWUXCIRYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676776 | |
Record name | Ethyl (6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-46-6 | |
Record name | Ethyl 3,4-dihydro-4-oxo-5-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6214-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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